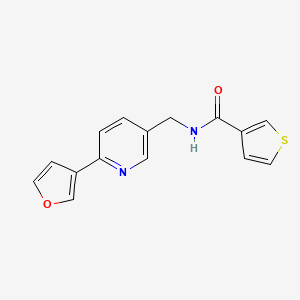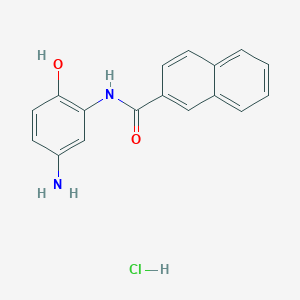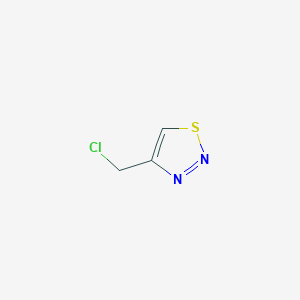
N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’re asking about is a complex organic molecule that contains several interesting substructures, including a furan ring, a pyridine ring, and a thiophene ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex, given the presence of multiple aromatic rings. These rings are likely to contribute to the overall stability of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often participate in reactions that involve the aromatic rings or the functional groups attached to them .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the aromatic rings and any functional groups. For example, the compound is likely to have a relatively high melting point and may be soluble in organic solvents .Aplicaciones Científicas De Investigación
Anticancer Activity
The compound has shown promise in the field of oncology, particularly in the treatment of lung cancer. A study has indicated that derivatives of this compound may exhibit cytotoxic effects against lung carcinoma cell lines, such as A549 . This suggests that the compound could be part of a new series of cancer therapeutics, contributing to the development of novel treatments for lung cancer.
Antiviral Properties
Research into indole derivatives, which share a similar heterocyclic structure with our compound of interest, has revealed significant antiviral activities . While the exact mechanisms are not fully detailed for “N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide”, it’s plausible that it could also possess antiviral properties due to structural similarities, potentially offering a new avenue for antiviral drug development.
Anti-Tubercular Agents
The compound has been investigated for its potential as an anti-tubercular agent. A series of derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra, indicating that the compound could serve as a scaffold for developing new anti-tubercular drugs .
Biological Activity Modulation
Compounds with a pyrrolidine ring, which is structurally related to our compound, have been extensively studied for their biological activities. The introduction of such heterocyclic compounds can modify physicochemical parameters and improve drug candidate profiles . Therefore, “N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide” could be used to modulate biological activity in drug discovery.
Therapeutic Potential in Other Diseases
The compound’s structure suggests it could have therapeutic potential across a range of diseases. For instance, imidazole-containing compounds, which are structurally related, have been evaluated for their antitumor potential . This implies that our compound could be explored for its efficacy in various disease models beyond its current applications.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(13-4-6-20-10-13)17-8-11-1-2-14(16-7-11)12-3-5-19-9-12/h1-7,9-10H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKXZCLDGPOJFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNC(=O)C2=CSC=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-nitrobenzamide](/img/structure/B2953355.png)

![N-isopropyl-4-((1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2953358.png)
![2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2953361.png)





![3-benzyl-6-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2953372.png)
![N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2953373.png)
![2-(Isopentyloxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2953375.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2953377.png)